7-Amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile
CAS No.: 922522-98-3
Cat. No.: VC18983785
Molecular Formula: C19H17N5O
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922522-98-3 |
|---|---|
| Molecular Formula | C19H17N5O |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 7-amino-5-morpholin-4-yl-2-phenyl-1,6-naphthyridine-8-carbonitrile |
| Standard InChI | InChI=1S/C19H17N5O/c20-12-15-17-14(6-7-16(22-17)13-4-2-1-3-5-13)19(23-18(15)21)24-8-10-25-11-9-24/h1-7H,8-11H2,(H2,21,23) |
| Standard InChI Key | NLRDOZMLZXMBCF-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC(=C(C3=C2C=CC(=N3)C4=CC=CC=C4)C#N)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 7-amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile is C₁₉H₁₇N₅O, with a molecular weight of 331.4 g/mol. Key structural features include:
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1,6-Naphthyridine core: A bicyclic system with nitrogen atoms at positions 1 and 6.
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Morpholino substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and target binding.
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Phenyl and cyano groups: Enhances hydrophobic interactions and electronic properties.
The IUPAC name is 7-amino-5-morpholin-4-yl-2-phenyl-1,6-naphthyridine-8-carbonitrile, and its SMILES representation is C1COCCN1C2=NC(=C(C3=C2C=CC(=N3)C4=CC=CC=C4)C#N)N .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 7-amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile involves multi-step reactions:
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Core Formation: Friedländer condensation or Smiles rearrangement to construct the 1,6-naphthyridine scaffold .
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Functionalization:
A representative synthesis route is:
Key Challenges
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Aldehyde Oxidase (AO) Metabolism: The 1,6-naphthyridine core is susceptible to AO-mediated oxidation, leading to inactive metabolites like C5-hydroxylated derivatives .
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Stereochemical Control: Ensuring regioselectivity during functionalization requires careful optimization of reaction conditions .
Biological Activity and Mechanisms
Kinase Inhibition
The compound exhibits dual inhibition of CDK8/CDK19, kinases involved in transcriptional regulation and oncogenic signaling (e.g., Wnt/β-catenin) . Key findings:
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Binding Mode: The morpholino group interacts with Lys52 via hydrogen bonding, while the phenyl group forms π-cation interactions with Arg356 .
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Potency: IC₅₀ values in the nanomolar range (5–33 nM) for CDK8/19, comparable to reference inhibitors like CCT251545 .
| Parameter | Value (CDK8) | Value (CDK19) |
|---|---|---|
| IC₅₀ (nM) | 5 | 6 |
| Selectivity (Kinome) | >250 kinases | >250 kinases |
Pharmacokinetic and Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Moderate (0.1–1 mg/mL) due to the hydrophobic phenyl group.
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Metabolic Stability: Low in hepatic microsomes (Cl₍ᵢₙₜ₎ >50 mL/min/kg) owing to AO-mediated oxidation .
In Vivo Performance
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Oral Bioavailability: <20% in murine models due to efflux transporter affinity (e.g., P-gp) .
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Half-Life: ~2–4 hours, necessitating twice-daily dosing for sustained activity .
Comparative Analysis with Analogues
| Compound | CDK8 IC₅₀ (nM) | Metabolic Stability (Cl₍ᵢₙₜ₎) | Key Structural Difference |
|---|---|---|---|
| Target Compound | 5 | 45 mL/min/kg | C8-Cyano, C7-Amino |
| CCT251545 | 8 | 30 mL/min/kg | Spirolactam at C5 |
| Senexin A | 15 | 60 mL/min/kg | Trifluoromethyl at C3 |
The C7-amino and C8-cyano groups enhance kinase affinity but reduce metabolic stability compared to spirolactam-containing analogues .
Future Directions
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